3-(1H-Pyrazol-4-yl)piperidin-4-ol

Lipophilicity Physicochemical property Drug-likeness

SAR campaigns on pyrazolyl-piperidine scaffolds often stall when deoxy analogs lack the polarity for key binding pockets. 3-(1H-Pyrazol-4-yl)piperidin-4-ol (CAS 2366184-39-4) fills this gap with 3 H-bond donors, LogP -0.15, and TPSA 60.94 Ų. • Hinge-binding pyrazole NH for ATP-competitive kinase design; 4-OH enables vector-directed elaboration. • High aqueous solubility supports in vitro assays with minimal co-solvent. • Single intermediate gives access to O-acyl, sulfonyl, and carbamate libraries. Supplied at 98% purity; ships ambient globally.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B12989077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrazol-4-yl)piperidin-4-ol
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)C2=CNN=C2
InChIInChI=1S/C8H13N3O/c12-8-1-2-9-5-7(8)6-3-10-11-4-6/h3-4,7-9,12H,1-2,5H2,(H,10,11)
InChIKeyFJWUZEIUBGHKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrazol-4-yl)piperidin-4-ol Physicochemical Profile


3-(1H-Pyrazol-4-yl)piperidin-4-ol (CAS 2366184-39-4) is a heterocyclic building block belonging to the pyrazolyl-piperidine class, defined by a 1H-pyrazole ring linked at the 4-position to the 3-position of a piperidine ring bearing a hydroxyl group at C-4. Its molecular formula is C₈H₁₃N₃O, with a molecular weight of 167.21 g/mol . The compound is commercially available at 98% purity and is supplied as a research-chemical intermediate . The scaffold combines hydrogen-bond donor and acceptor functionality (3 HBD, 3 HBA), a calculated LogP of -0.1525, and a topological polar surface area (TPSA) of 60.94 Ų, which collectively differentiate it from non-hydroxylated or differently substituted pyrazolyl-piperidine analogs that dominate commercial catalogs .

Polar Fragment Core
Combines 3 H-bond donors and 3 H-bond acceptors for target engagement
Derivatization Handle
4-OH enables O-functionalization without pyrazole NH protection
Aqueous Compatibility
Balanced LogP and TPSA support in vitro assay conditions with minimal co-solvent

Generic Substitution Risks for 3-(1H-Pyrazol-4-yl)piperidin-4-ol


Substituting 3-(1H-pyrazol-4-yl)piperidin-4-ol with a close analog such as 4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0) or 3-(1H-pyrazol-4-yl)piperidine (CAS 1211515-46-6) introduces meaningful physicochemical shifts that propagate into solubility, permeability, and target-engagement behaviour. The hydroxyl group at the piperidine 4-position alters the hydrogen-bond donor count from ≤1 in deoxy analogs to 3 in the target compound, while simultaneously reducing LogP by over 1.3 log units relative to 4-(1H-pyrazol-4-yl)piperidine (LogP 1.21) [1]. These differences cannot be compensated for by simple salt-form adjustments; they reflect core scaffold properties that directly impact formulation compatibility, ADME prediction parameters, and the ability to engage polar binding pockets in enzyme active sites. Consequently, procurement of a generic pyrazolyl-piperidine without the 4-hydroxyl and 3-pyrazolyl regiochemistry introduces avoidable risk in structure-activity relationship (SAR) campaigns where polarity, hydrogen-bonding potential, and metabolic handling are critical design variables.

H-Bond Donors
3 (pyrazole NH, piperidine NH, 4-OH)
≤1 in deoxy analogs; limits multidentate binding
LogP
~ -0.15 (higher aqueous solubility)
~1.21 for 4-(pyrazol-4-yl)piperidine; increases membrane partitioning
TPSA
~60.9 Ų
~40.7 Ų for deoxy analogs; may alter CNS permeability profile

Quantitative Evidence: 3-(1H-Pyrazol-4-yl)piperidin-4-ol vs. Analogs


LogP Comparison with Deoxy Analog

3-(1H-Pyrazol-4-yl)piperidin-4-ol exhibits a computed LogP of -0.1525, which is approximately 1.36 log units lower than that of 4-(1H-pyrazol-4-yl)piperidine (LogP 1.20550), its closest non-hydroxylated positional isomer [1]. This difference corresponds to a >20-fold lower octanol-water partition coefficient, translating to substantially higher aqueous solubility and reduced non-specific membrane partitioning.

LogP Shift
Data to verify
ΔLogP ≈ 1.36 units (~23-fold lower partition) vs. 4-(pyrazol-4-yl)piperidine
Supports higher aqueous solubility and reduced non-specific binding
Computed values; vendor-derived descriptors
Lipophilicity Physicochemical property Drug-likeness

H-Bond Donors vs. N-Methyl Analog

The target compound possesses three hydrogen-bond donor (HBD) groups (piperidine NH, pyrazole NH, and 4-OH), whereas 1-(1-methyl-1H-pyrazol-4-yl)piperidin-4-ol, an N-methylated N-linked isomer, has only one HBD (the 4-OH) [1]. The free pyrazole NH and piperidine NH provide additional vectors for directed hydrogen-bond interactions with protein active sites.

H-Bond Donors
Reported
3 HBD (pyrazole NH, piperidine NH, 4-OH) vs. 1 HBD in N-methyl analog
Enables multidentate H-bonding with polar active-site residues
PubChem 2025.06.30 structural data
Hydrogen bonding Target engagement Pharmacophore design

Polar Surface Area vs. Deoxy Analog

The TPSA of 3-(1H-Pyrazol-4-yl)piperidin-4-ol is 60.94 Ų, approximately 20.2 Ų higher than that of 4-(1H-pyrazol-4-yl)piperidine (PSA 40.71 Ų) [1]. This places the target compound closer to the empirically derived threshold of <60–70 Ų associated with favorable blood-brain barrier penetration, while still providing increased polarity for peripheral target engagement.

PSA Increase
Data to verify
TPSA 60.94 Ų vs. 40.71 Ų for deoxy analog; ΔTPSA +20.23 Ų
Balances CNS permeability potential with aqueous solubility
Computed from vendor and database entries
CNS permeability ADME prediction Polar surface area

Antiplatelet Activity: Class vs. Aspirin

In a class-level SAR study of 14 pyrazolyl-piperidine derivatives (3a–n) evaluated in ADP-induced human platelet aggregation assays, multiple compounds exhibited IC₅₀ values superior to the reference drug aspirin (IC₅₀ 16.5 ± 0.2 μM). The most potent analog, 3c, achieved an IC₅₀ of 1.44 μM, representing an 11.5-fold improvement over aspirin [1]. While these data are not measured directly on 3-(1H-pyrazol-4-yl)piperidin-4-ol, they establish the pyrazolyl-piperidine scaffold as a validated pharmacophore for antiplatelet activity with quantifiable structure-activity trends.

Antiplatelet Class
Class-level inference
Scaffold analog IC₅₀ 1.44 µM vs. aspirin 16.5 µM (ADP-induced platelet assay)
Scaffold supports antiplatelet endpoint context
Class-level SAR; not measured on target compound
Antiplatelet Thrombosis Cardiovascular research

Factor Xa Inhibition Potency

A series of pyrazolyl-piperidine analogs (4a–h) were designed and evaluated as factor Xa (FXa) inhibitors. The lead compound 4a, bearing a 4-chlorophenyl substituent, displayed an in vitro IC₅₀ of 13.4 nM against FXa and prolonged aPTT and PT clotting times on a par with heparin [1]. Docking studies confirmed binding poses analogous to the co-crystallized rivaroxaban ligand. Although the specific 3-(1H-pyrazol-4-yl)piperidin-4-ol substitution pattern was not among the analogs tested, the study demonstrates that pyrazolyl-piperidine scaffolds can achieve low-nanomolar potency against a clinically validated coagulation target.

FXa Inhibition
Class-level inference
Class lead IC₅₀ 13.4 nM; rivaroxaban-like binding pose
Scaffold compatible with FXa active-site pharmacophore
Not directly measured; enzymatic assay context
Factor Xa Anticoagulation Thrombotic disorders

4-Hydroxyl Derivatization Potential

The secondary alcohol at the piperidine 4-position provides a chemically tractable handle for O-alkylation, acylation, sulfonylation, oxidation to the ketone, or conversion to a leaving group (e.g., mesylate, tosylate) for nucleophilic displacement. Neither 3-(1H-pyrazol-4-yl)piperidine (CAS 1211515-46-6) nor 4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0) possesses this functionality, limiting their derivatization to N-functionalization or pyrazole ring elaboration . The hydroxyl group also enables prodrug strategies (e.g., phosphate ester) that are precluded in deoxy analogs.

Derivatization Potential
Supporting evidence
4-OH amenable to acylation, alkylation, sulfonylation, oxidation, prodrug strategies
Enables broad SAR from a single intermediate core
Structural comparison; OH absent in deoxy comparators
Medicinal chemistry Late-stage functionalization SAR exploration

High-Impact Applications for 3-(1H-Pyrazol-4-yl)piperidin-4-ol


Kinase Fragment Growing and Scaffold Hopping

The combination of three hydrogen-bond donors and a polar surface area of 60.94 Ų positions 3-(1H-pyrazol-4-yl)piperidin-4-ol as an ideal fragment-sized core for ATP-competitive kinase inhibitor design . The pyrazole NH can serve as a hinge-binding motif, while the piperidine 4-OH enables vector-directed elaboration toward solvent-exposed or ribose-pocket regions. The scaffold is structurally precedent in Akt and B-Raf inhibitor chemotypes and may be prioritized over deoxy analogs when increased polarity and hydrogen-bonding capacity are needed to improve selectivity or solubility .

Anticoagulant Lead Optimization

Given the demonstrated low-nanomolar FXa inhibition (IC₅₀ 13.4 nM) achieved by closely related pyrazolyl-piperidine analogs that recapitulate the rivaroxaban binding mode, 3-(1H-Pyrazol-4-yl)piperidin-4-ol can serve as a polar, fragment-like entry point for FXa inhibitor programs . The free pyrazole NH and hydroxyl group provide anchor points for structure-based design, while the sub-200 Da molecular weight leaves ample room for optimizing potency and pharmacokinetic properties without exceeding lead-like physicochemical boundaries.

Antiplatelet SAR Probe

Pyrazolyl-piperidine derivatives have shown antiplatelet IC₅₀ values as low as 1.44 μM, outperforming aspirin (16.5 μM) in head-to-head human platelet aggregation assays . The target compound's balanced LogP (−0.1525) and high aqueous solubility make it particularly suited for in vitro platelet assays requiring minimal organic co-solvent, a practical advantage over more lipophilic analogs that may precipitate or non-specifically bind to assay surfaces. Researchers procuring this scaffold for antiplatelet evaluation benefit from a core that is both biologically validated at the class level and experimentally compatible with aqueous assay conditions.

Hydroxyl-Directed Library Synthesis

The 4-hydroxyl group enables rapid parallel library generation through O-functionalization chemistry (acylation, sulfonylation, carbamate formation) without requiring protection of the pyrazole NH under optimized conditions . This contrasts with deoxy analogs that rely solely on piperidine N-functionalization or aromatic ring modification for diversity. Procurement of this single intermediate thus provides access to a broader chemical space than purchasing two or more deoxy building blocks separately, improving cost efficiency in medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
Fragment-based kinase inhibitor design
Multi-HBD scaffold with polar surface
Hinge-binding and solubility profiling
FXa inhibitor lead optimization
Scaffold compatibility with FXa pharmacophore
Docking and enzymatic assay validation
Antiplatelet SAR exploration
Balanced LogP for aqueous assays
Platelet aggregation assay reproducibility
Diversity-oriented library synthesis
4-OH functionalization handle
O-functionalization selectivity and yield
Quote Request

Request a Quote for 3-(1H-Pyrazol-4-yl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.